molecular formula C4H9F3N2O2S B13088511 (R)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide

(R)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide

Cat. No.: B13088511
M. Wt: 206.19 g/mol
InChI Key: YAOAOPPXYHQOTD-GSVOUGTGSA-N
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Description

®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is a chiral compound characterized by the presence of a trifluoromethyl group, a propyl chain, and a sulfamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1,1,1-trifluoro-2-propanol and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with methylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the sulfamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, ®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other materials science fields.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the sulfamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide: The enantiomer of the compound, with similar but distinct biological activities.

    N-Methyl-1,1,1-trifluoro-2-propylamine: Lacks the sulfamide group, resulting in different chemical and biological properties.

    N-Methyl-1,1,1-trifluoro-2-propylsulfonamide: Contains a sulfonamide group instead of a sulfamide group, leading to variations in reactivity and applications.

Uniqueness

®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is unique due to its combination of a trifluoromethyl group and a chiral center, which imparts specific stereochemical and electronic properties. This uniqueness makes it valuable for applications where precise molecular interactions are required.

Properties

Molecular Formula

C4H9F3N2O2S

Molecular Weight

206.19 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-N-(methylsulfamoyl)propan-2-amine

InChI

InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9-12(10,11)8-2/h3,8-9H,1-2H3/t3-/m1/s1

InChI Key

YAOAOPPXYHQOTD-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(F)(F)F)NS(=O)(=O)NC

Canonical SMILES

CC(C(F)(F)F)NS(=O)(=O)NC

Origin of Product

United States

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